molecular formula C9H17N B2458507 3-methyl-octahydro-1H-indole CAS No. 37865-94-4

3-methyl-octahydro-1H-indole

Cat. No.: B2458507
CAS No.: 37865-94-4
M. Wt: 139.242
InChI Key: ZCJGZUQXRFHPQL-UHFFFAOYSA-N
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Description

3-Methyl-octahydro-1H-indole is a heterocyclic organic compound with the molecular formula C9H17N. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which are compounds often derived from plants and used for medicinal purposes .

Future Directions

The future directions for research on 3-methyl-octahydro-1H-indole and similar compounds likely involve further exploration of their synthesis, reactivity, and potential applications. Indole derivatives are of significant interest in the field of organic chemistry due to their prevalence in natural products and drugs, and their diverse biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-octahydro-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would include a suitable methyl-substituted cyclohexanone and phenylhydrazine .

Industrial Production Methods

Industrial production methods for indole derivatives often involve catalytic processes and optimized reaction conditions to ensure high yields and purity. These methods may include the use of metal catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-octahydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxindoles, and tetrahydroindoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-octahydro-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Indole derivatives are studied for their roles in biological systems, including their interactions with enzymes and receptors.

    Medicine: Indole compounds have shown potential in the treatment of various diseases, including cancer, microbial infections, and neurological disorders.

    Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the octahydro ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-7-6-10-9-5-3-2-4-8(7)9/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJGZUQXRFHPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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